

Application Notes and Protocols for 4-Methylthiazole-2-carbaldehyde in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Methylthiazole-2-carbaldehyde

Cat. No.: B075903

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Introduction

4-Methylthiazole-2-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. The thiazole scaffold is a prominent feature in numerous biologically active compounds, demonstrating a wide array of therapeutic applications.[1] Derivatives of the thiazole nucleus are known to exhibit anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2] This document provides detailed application notes and experimental protocols for the utilization of **4-Methylthiazole-2-carbaldehyde** in the synthesis and evaluation of novel therapeutic agents. While the provided data and protocols are representative of thiazole derivatives, they serve as a foundational guide for compounds synthesized from **4-Methylthiazole-2-carbaldehyde**.

I. Anticancer Applications

Thiazole derivatives have been extensively investigated as potent anticancer agents.[3] They can be synthetically modified to target various cancer-related pathways, including kinase signaling and microtubule dynamics. The aldehyde functionality of **4-Methylthiazole-2-carbaldehyde** serves as a key handle for the synthesis of diverse derivatives, such as Schiff bases and other heterocyclic systems, with potential antiproliferative activity.[4]

Quantitative Data: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of various thiazole derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound Class	Cell Line	IC50 (μM)	Reference
Thiazole-Naphthalene Derivatives	MCF-7 (Breast)	0.48 ± 0.03	[5]
	A549 (Lung)	0.97 ± 0.13	[5]
2-Aminothiazole Sulfonamides	MCF-7 (Breast)	2.57 ± 0.16	[6]
	HepG2 (Liver)	7.26 ± 0.44	[6]
Thiazolyl-Pyrazoline Derivatives	A549 (Lung)	Potent Inhibition	[7]
Thiazole-based c-Met Inhibitors	MKN-45 (Gastric)	Potent Inhibition	[8]
	A549 (Lung)	0.83	[8]
	HT-29 (Colon)	0.68	[8]
	MDA-MB-231 (Breast)	3.94	[8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic effects of synthesized **4-Methylthiazole-2-carbaldehyde** derivatives on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Synthesized thiazole derivatives
- Human cancer cell line (e.g., MCF-7, A549)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

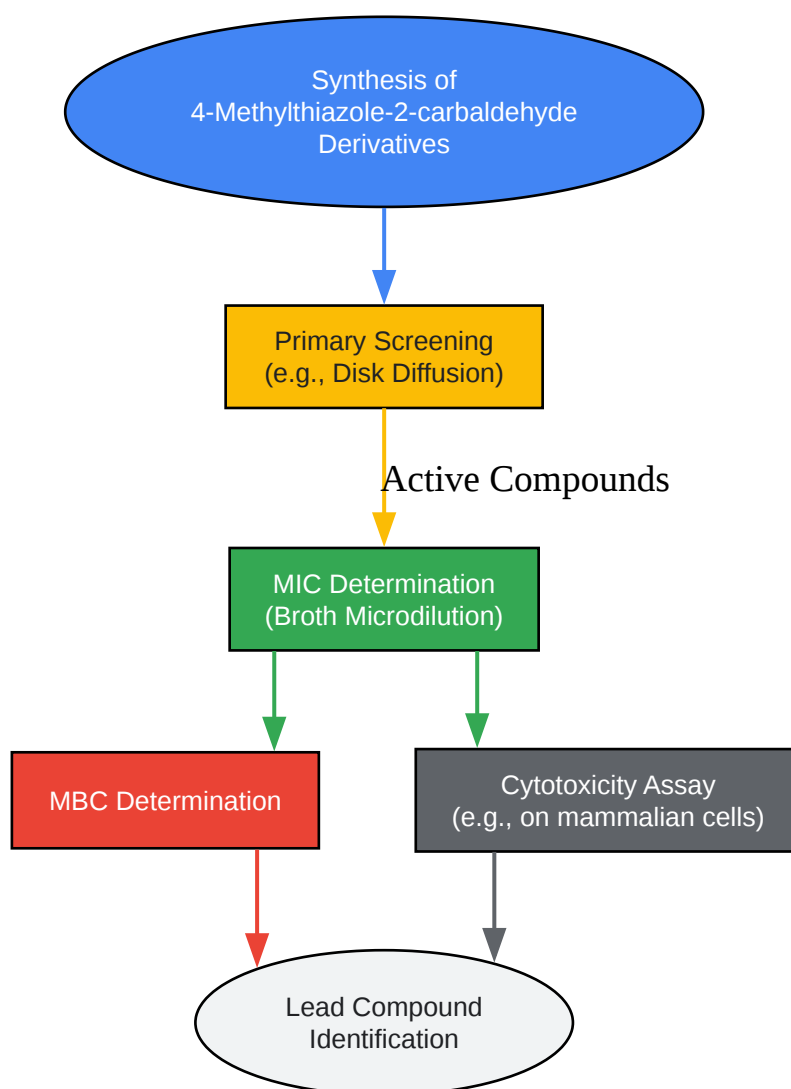
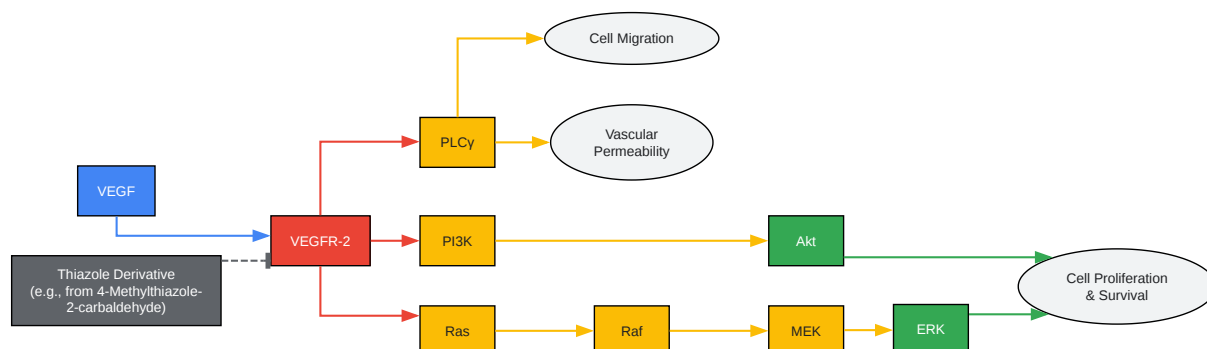
Procedure:

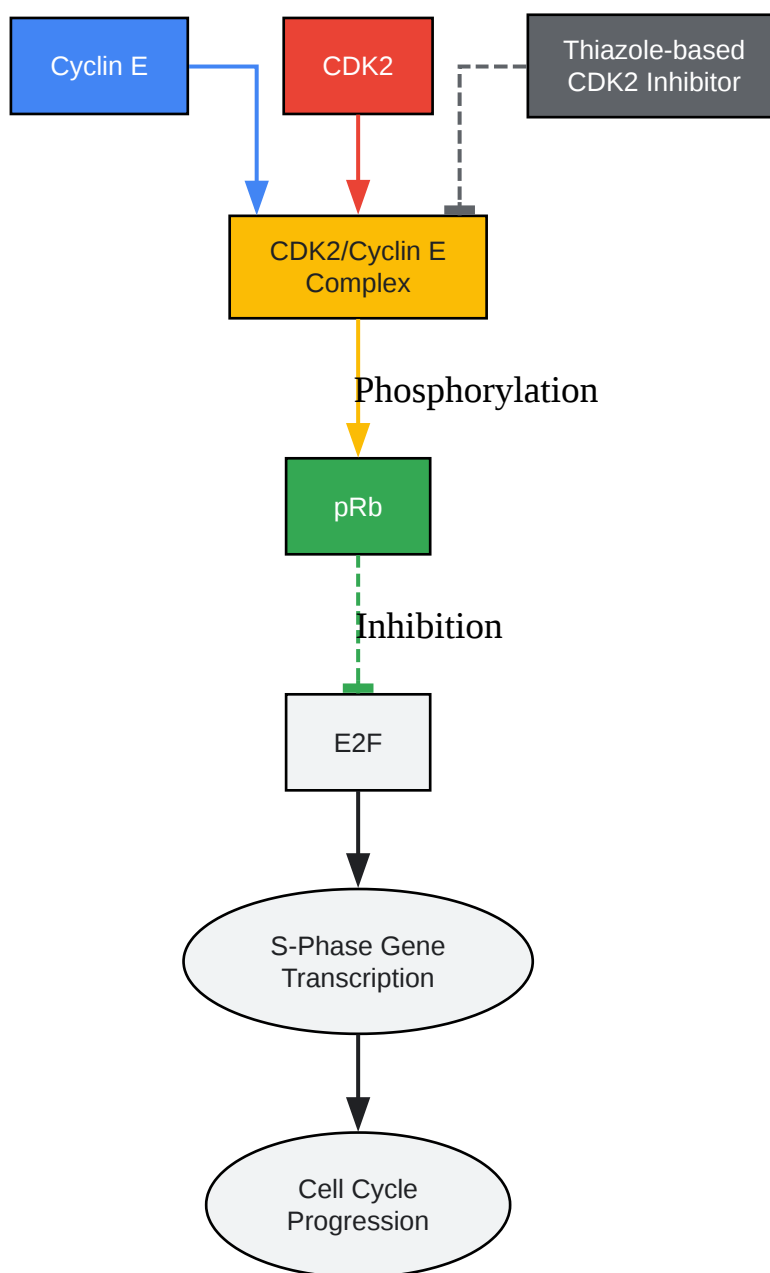
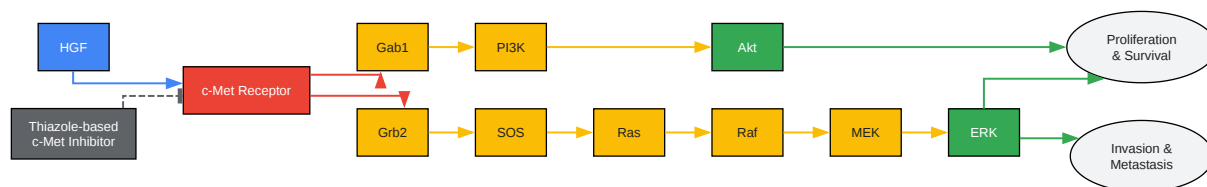
- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in complete DMEM. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours in a CO2 incubator.
- **MTT Addition:** After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Angiogenesis (VEGF Signaling)

Many thiazole derivatives exert their anticancer effects by inhibiting angiogenesis, the formation of new blood vessels that supply nutrients to tumors. A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.





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